

# An In-depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG4-NHS Ester

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## Compound of Interest

Compound Name: *Bromoacetamido-PEG4-NHS ester*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, **Bromoacetamido-PEG4-NHS ester**. It details its chemical properties, mechanism of action, and applications in bioconjugation, with a focus on its use in creating precisely defined biomolecular conjugates for research and therapeutic development.

## Core Concepts: Introduction to Bromoacetamido-PEG4-NHS Ester

**Bromoacetamido-PEG4-NHS ester** is a versatile chemical tool used to covalently link two different molecules, a process known as heterobifunctional crosslinking.<sup>[1][2][3]</sup> Its structure is characterized by three key components:

- **N-hydroxysuccinimide (NHS) Ester:** This functional group reacts specifically with primary amines (-NH<sub>2</sub>), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.<sup>[4][5]</sup>
- **Bromoacetamido Group:** This group selectively reacts with sulfhydryl (thiol) groups (-SH), like those on cysteine residues, to create a stable thioether linkage.<sup>[4]</sup>

- Polyethylene Glycol (PEG) Spacer (PEG4): A flexible, hydrophilic chain of four ethylene glycol units separates the two reactive ends. This PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance between the conjugated molecules, and can help to minimize aggregation.[\[4\]](#)[\[6\]](#)[\[7\]](#)

The distinct reactivity of the NHS ester and the bromoacetamido group allows for a controlled, two-step conjugation process. This sequential reaction minimizes the formation of unwanted homodimers and polymers, which can be a significant issue with homobifunctional crosslinkers.  
[\[1\]](#)[\[2\]](#)

## Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for **Bromoacetamido-PEG4-NHS ester** is presented in the table below.

Property	Value	Source(s)
Molecular Weight	483.3 g/mol	<a href="#">[6]</a> <a href="#">[8]</a>
Chemical Formula	C17H27BrN2O9	<a href="#">[6]</a>
Purity	Typically ≥95% or ≥98%	<a href="#">[4]</a> <a href="#">[6]</a>
Spacer Arm Length	~17.6 Å (estimated for PEG4)	<a href="#">[9]</a>
Solubility	Soluble in organic solvents such as DMSO and DMF.	<a href="#">[6]</a>
Storage Conditions	-20°C, desiccated and protected from light.	<a href="#">[6]</a>

## Mechanism of Action: A Two-Step Conjugation Pathway

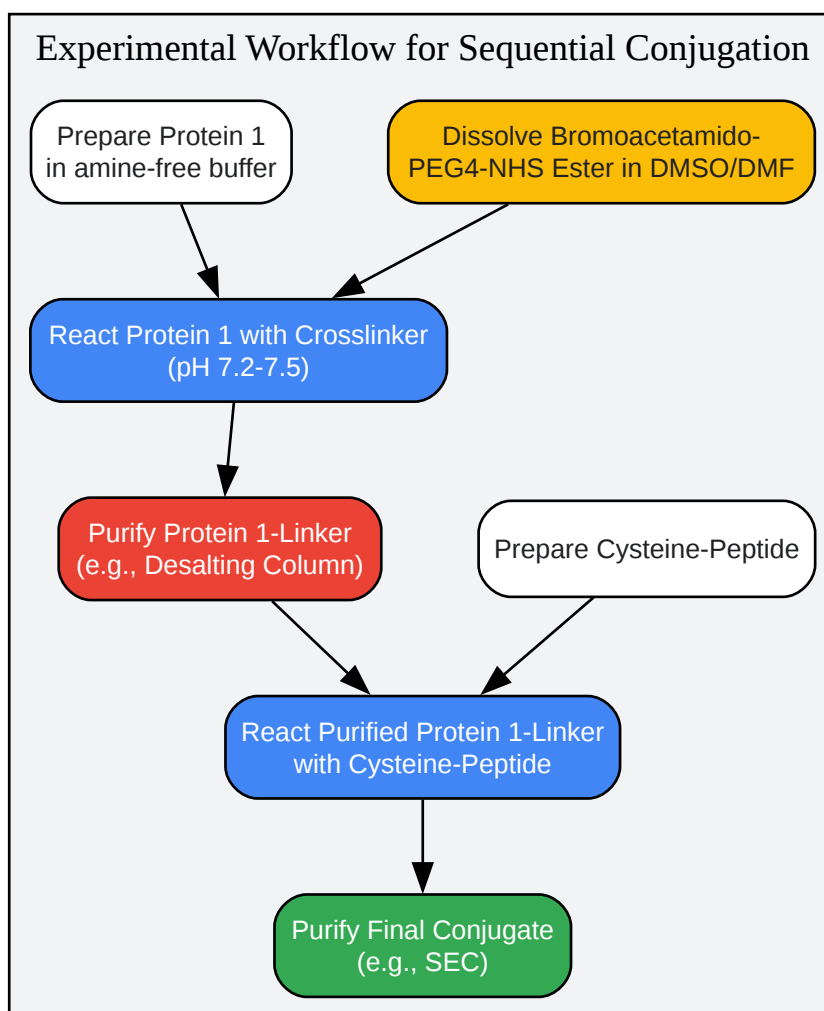
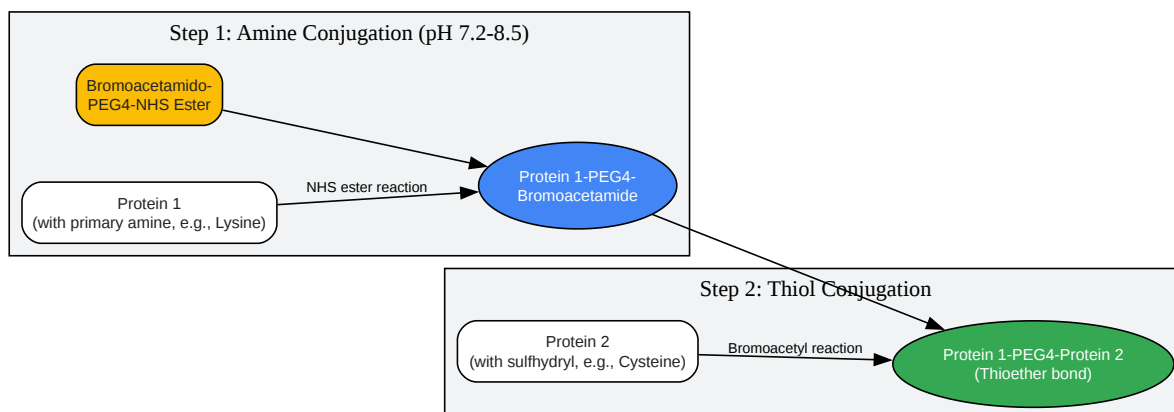
The utility of **Bromoacetamido-PEG4-NHS ester** lies in its ability to facilitate sequential conjugations.

### Step 1: Amine Reaction

The NHS ester end of the crosslinker reacts with a primary amine on the first biomolecule (e.g., a protein or antibody) in a process called acylation. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[\[10\]](#)[\[11\]](#)

## Step 2: Thiol Reaction

Following the initial conjugation and purification to remove excess crosslinker, the bromoacetamido group on the now-modified first biomolecule is available to react with a sulfhydryl group on a second molecule (e.g., a peptide, drug, or fluorescent probe). This reaction, a nucleophilic substitution, forms a highly stable thioether bond.[\[4\]](#)



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